4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide 4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9929636
InChI: InChI=1S/C14H15N3O3S/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h4-7,11H,2-3,8H2,1H3,(H,15,17,18)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol

4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC9929636

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
IUPAC Name 4-methoxy-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C14H15N3O3S/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h4-7,11H,2-3,8H2,1H3,(H,15,17,18)
Standard InChI Key ONSIRHXMFIIHDL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3

Introduction

Structural and Molecular Features

The molecular formula of 4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is C₁₄H₁₅N₃O₃S, with a molecular weight of 305.35 g/mol. Its IUPAC name reflects the presence of three critical components:

  • A 4-methoxybenzamide group, providing electron-donating properties via the methoxy substituent.

  • A 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

  • A tetrahydrofuran-2-yl substituent, contributing steric bulk and influencing conformational dynamics.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S
Molecular Weight305.35 g/mol
IUPAC Name4-methoxy-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Canonical SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3
PubChem CID19182053

The thiadiazole ring adopts a planar configuration, with conjugation extending across the N–C–S–N backbone. The tetrahydrofuran moiety introduces a chiral center at the C2 position, potentially influencing ligand-receptor interactions.

Synthesis and Optimization

Synthetic routes to this compound typically involve multi-step organic reactions. A general strategy includes:

  • Formation of the Thiadiazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Introduction of the Tetrahydrofuran Group: Nucleophilic substitution or coupling reactions using tetrahydrofuran-2-yl precursors.

  • Benzamide Coupling: Amidation of the thiadiazole intermediate with 4-methoxybenzoic acid derivatives.

Critical parameters influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates.

  • Catalysts: Palladium-based catalysts facilitate cross-coupling steps, while bases like triethylamine neutralize acidic byproducts.

  • Temperature: Reactions often proceed at 60–80°C to balance kinetics and thermal stability.

Biological Activities and Mechanism

Compounds bearing thiadiazole and benzamide moieties exhibit diverse pharmacological profiles. For 4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, preliminary studies suggest:

Adenosine Receptor Antagonism

Thiadiazole derivatives demonstrate affinity for adenosine receptors, particularly A₁ and A₃ subtypes . Substituents at the para-position of the benzamide ring (e.g., methoxy groups) modulate receptor selectivity. For example:

  • 4-Methoxybenzamide analogs show Kᵢ values of 82 nM at A₃ receptors, attributed to electronic effects of the methoxy group .

  • Steric hindrance from the tetrahydrofuran group may restrict binding to A₁ receptors, enhancing A₃ selectivity .

Comparative Analysis with Structural Analogs

Table 2: Activity of Selected Thiadiazole Derivatives

CompoundTarget ReceptorKᵢ/IC₅₀Selectivity
4-Methoxy-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamideA₃82 nM High
N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamideA₁7 nM Moderate
2-[(4-Chlorophenyl)methyl]-5-(4-(trifluoromethyl)anilino)-1,2,4-thiadiazol-3-oneCancer targets20 nM Broad-spectrum

The methoxy substituent in this compound enhances electron density at the benzamide ring, favoring interactions with polar residues in the A₃ receptor binding pocket .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

  • Crystallographic Analysis: Resolve X-ray structures of ligand-receptor complexes to guide rational design.

  • Therapeutic Expansion: Investigate applications in neurological disorders, leveraging adenosine receptor modulation.

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